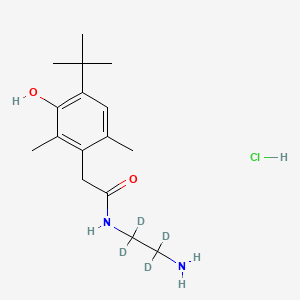

Methyl N~6~-(2-ethoxy-2-oxoethyl)-L-lysinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

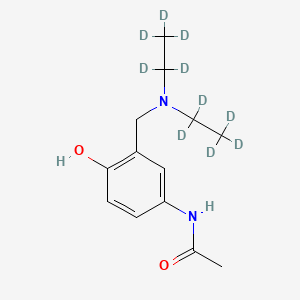

Methyl N~6~-(2-ethoxy-2-oxoethyl)-L-lysinate, also known as MEL, is a synthetic compound that has been of interest to the scientific community due to its potential applications in laboratory experiments. MEL is a derivative of the amino acid lysine and is composed of a methyl group, an ethoxy group, and an oxoethyl group. It has been studied for its potential to act as a substrate for enzymes, to act as a ligand in binding studies, and to serve as a model for the study of protein-ligand interactions.

Applications De Recherche Scientifique

Histone Lysine Methylation and Neurodevelopmental Disorders

- Research Summary: Histone lysine methylation plays a crucial role in the regulation of genomic activity over relatively long terms. This process's complexity and diversity are highlighted by its association with intellectual disability-related genes, emphasizing the need for precise control of histone methylation during neurogenesis. This suggests potential therapeutic applications of epigenetic compounds that regulate histone methylation status for treating neurodevelopmental disorders (Kim et al., 2017).

Non-Histone Lysine Methylation Signaling

- Research Summary: Lysine methylation extends beyond histones, affecting various cellular processes through modulation of protein activity, stability, and signaling. The dynamic regulation of lysine methylation is linked to pathologies, including cancer, suggesting non-histone lysine methylation as a significant area for therapeutic targeting and understanding cellular signaling mechanisms (Lukinović et al., 2020).

Lysine Methylation Signaling in Cancer

- Research Summary: Lysine methylation signaling, mediated by lysine methyltransferases and demethylases, plays a key role in cancer, including pancreatic cancer. Understanding these mechanisms opens avenues for targeted therapy in hard-to-treat cancers by developing inhibitors that control lysine methylation signaling (Roth et al., 2018).

Exploring Mechanisms of Diabetes-Related Complications

- Research Summary: Research into methylglyoxal, a glucose metabolite that modifies lysine residues in proteins, offers insights into the pathogenesis of diabetes-related macrovascular complications. This underscores the importance of understanding lysine modifications in developing therapeutic strategies for diabetes and its complications (Mukohda et al., 2012).

Clinicopathologic Significance of Protein Lysine Methyltransferases in Cancer

- Research Summary: The expression levels of protein lysine methyltransferases (PKMTs) and their association with clinicopathologic features in various cancers highlight the potential of targeting PKMTs for cancer therapy. This area of research suggests significant therapeutic potential in modulating lysine methylation for cancer treatment (Vougiouklakis et al., 2020).

Mécanisme D'action

Target of Action

Methyl N6-(2-ethoxy-2-oxoethyl)-L-lysinate, also known as (S)-Methyl 2-amino-6-((2-ethoxy-2-oxoethyl)amino)hexanoate, is a compound that primarily targets β-lactamase enzymes (BLs) . These enzymes are key targets to block as they are able to inactivate most β-lactam core antibiotics, thus prolonging antibiotics half-life .

Mode of Action

The compound interacts with its targets by inhibiting the β-lactamase enzymes . This inhibition is achieved through a non-covalent and competitive mechanism . The compound has a Ki of 1µM, indicating a strong binding affinity to the β-lactamase enzymes .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the bacterial resistance pathway. By inhibiting β-lactamase enzymes, the compound prevents these enzymes from inactivating β-lactam antibiotics . This results in the prolongation of the antibiotics’ half-life, thus enhancing their effectiveness against bacterial pathogens .

Pharmacokinetics

It is known that the compound has lead-like physical properties and a ligand efficiency of 038 kcal mol −1 , suggesting that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The inhibition of β-lactamase enzymes by Methyl N6-(2-ethoxy-2-oxoethyl)-L-lysinate results in the reversal of resistance to antibiotics like ceftazidime in bacterial pathogens expressing AmpC .

Propriétés

IUPAC Name |

methyl (2S)-2-amino-6-[(2-ethoxy-2-oxoethyl)amino]hexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O4/c1-3-17-10(14)8-13-7-5-4-6-9(12)11(15)16-2/h9,13H,3-8,12H2,1-2H3/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMMIPXHKHVBJOF-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNCCCCC(C(=O)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CNCCCC[C@@H](C(=O)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747724 |

Source

|

| Record name | Methyl N~6~-(2-ethoxy-2-oxoethyl)-L-lysinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl N~6~-(2-ethoxy-2-oxoethyl)-L-lysinate | |

CAS RN |

1331900-85-6 |

Source

|

| Record name | Methyl N~6~-(2-ethoxy-2-oxoethyl)-L-lysinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Acetyl-4-[4-(methoxymethoxy)phenyl]piperazine](/img/structure/B587121.png)

![2,6-Methano-1H-pyrrolizine-1-carbonitrile,hexahydro-,[1R-(1alpha,2alpha,6alpha,7abeta)]-](/img/no-structure.png)

![3-[(3-Chlorophenoxy)methyl]-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Hydrochloride](/img/structure/B587125.png)

![(4R,5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol-d3](/img/structure/B587133.png)